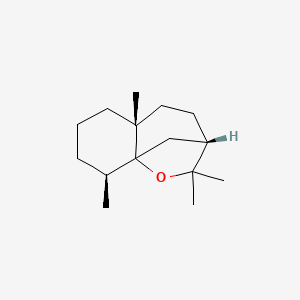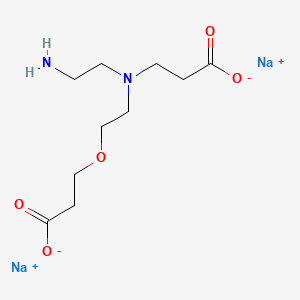
Disodium cocoamphodipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts is a complex organic compound that belongs to the class of surfactants. These compounds are widely used in various industries due to their ability to reduce surface tension between liquids or between a liquid and a solid. This particular compound is derived from beta-alanine and coco acyl derivatives, making it a versatile agent in both industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium cocoamphodipropionate typically involves the reaction of beta-alanine with coco acyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Beta-Alanine+Coco Acyl Chloride→Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a surfactant in various reactions to enhance solubility and reaction rates. It is also used in the synthesis of other complex molecules.
Biology
In biological research, the compound is used to study cell membrane interactions and protein folding due to its surfactant properties.
Medicine
In medicine, it is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry
Industrially, the compound is used in the formulation of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in cleaning and personal care products.
作用机制
The mechanism by which Disodium cocoamphodipropionate exerts its effects is primarily through its surfactant properties. It interacts with lipid bilayers and proteins, altering their structure and function. The molecular targets include cell membranes and various enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
Sodium Lauryl Sulfate: Another widely used surfactant with similar properties.
Cocamidopropyl Betaine: A surfactant derived from coconut oil, similar in structure and function.
Sodium Cocoamphoacetate: Another coconut-derived surfactant with comparable applications.
Uniqueness
Beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts is unique due to its specific combination of beta-alanine and coco acyl derivatives, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility and surface activity.
属性
CAS 编号 |
68411-57-4 |
|---|---|
分子式 |
C10H18N2Na2O5 |
分子量 |
292.24 g/mol |
IUPAC 名称 |
disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O5.2Na/c11-3-5-12(4-1-9(13)14)6-8-17-7-2-10(15)16;;/h1-8,11H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI 键 |
KJDVLQDNIBGVMR-UHFFFAOYSA-L |
SMILES |
C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| 68411-57-4 | |
同义词 |
eta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts cocoamphodiproprionate disodium cocoamphodipropionate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1235863.png)
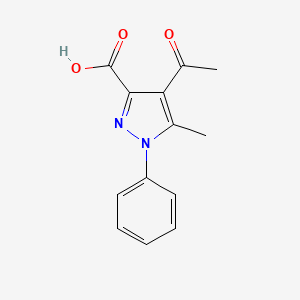
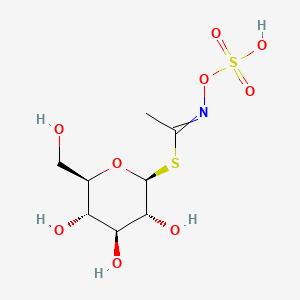
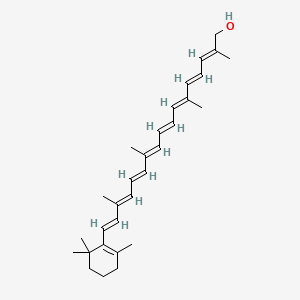

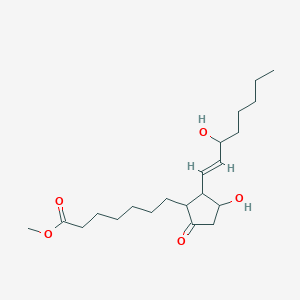
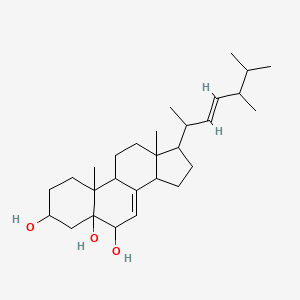
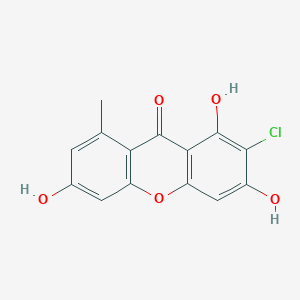
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide](/img/structure/B1235880.png)
![[(1S,12S,14R,15E)-15-ethylidene-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235881.png)

![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)

